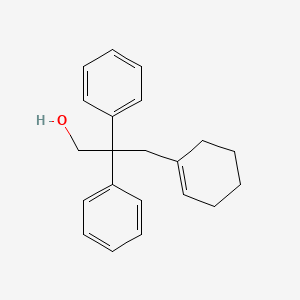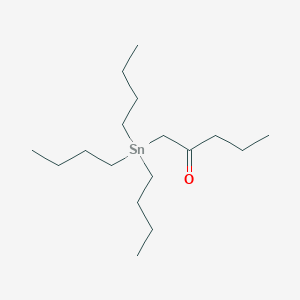![molecular formula C17H26N4 B14136124 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-81-8](/img/structure/B14136124.png)
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring . The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor of the indazole compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives .
科学的研究の応用
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
作用機序
The mechanism of action of 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for these targets. This dual interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
- 1-[3-(Azepan-1-yl)propyl]-1H-indazol-3-amine
- 1-[3-(Piperidin-1-yl)butyl]-1H-indazol-3-amine
- 1-[3-(Morpholin-1-yl)butyl]-1H-indazol-3-amine
Comparison: Compared to similar compounds, 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine is unique due to the presence of the azepane ring, which provides distinct chemical and biological properties. The larger ring size of the azepane compared to piperidine or morpholine can influence the compound’s conformational flexibility and binding interactions, potentially leading to different biological activities and applications .
特性
CAS番号 |
89007-81-8 |
|---|---|
分子式 |
C17H26N4 |
分子量 |
286.4 g/mol |
IUPAC名 |
1-[3-(azepan-1-yl)butyl]indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-14(20-11-6-2-3-7-12-20)10-13-21-16-9-5-4-8-15(16)17(18)19-21/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H2,18,19) |
InChIキー |
KUENZUDUIJISTH-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
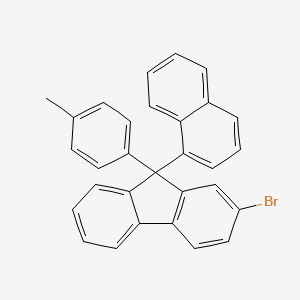
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)
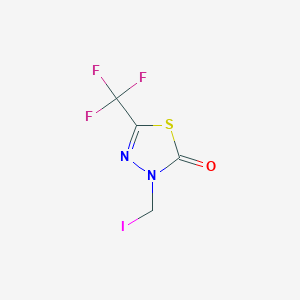
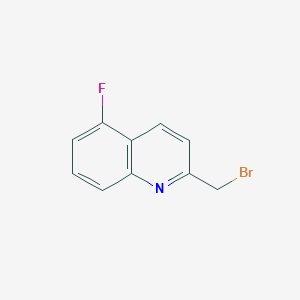
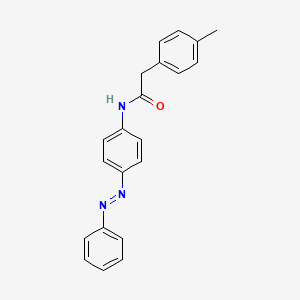
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
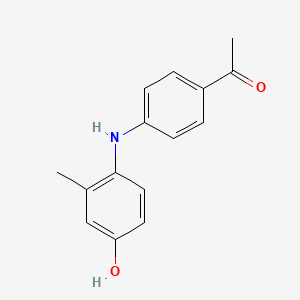

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
